

Core Chemical Identity and Structural Information

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinoxaline

Cat. No.: B1281081

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6-Bromo-2-chloroquinoxaline is a disubstituted quinoxaline derivative. The quinoxaline core is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring. The unique arrangement of a bromine atom on the benzene ring and a chlorine atom on the pyrazine ring makes this molecule a highly valuable and versatile building block in organic synthesis. The International Chemical Identifier Key (InChIKey), a unique, non-proprietary identifier, is XDJDRCGDVKTDHY-UHFFFAOYSA-N.[1]

6-Bromo-2-chloroquinoxaline	Key Identifiers			
	InChIKey	CAS Number	Molecular Formula	IUPAC Name
	XDJDRCGDVKTDHY-UHFFFAOYSA-N	55687-02-0	C ₈ H ₄ BrClN ₂	6-bromo-2-chloroquinoxaline

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Caption: Chemical structure and core identifiers for **6-Bromo-2-chloroquinoxaline**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
InChIKey	XDJDRCGDVKTDHY-UHFFFAOYSA-N	[1]
CAS Number	55687-02-0	[1] [2] [3]
Molecular Formula	C ₈ H ₄ BrClN ₂	[1] [2] [3]
IUPAC Name	6-bromo-2-chloroquinoxaline	[1]
InChI	1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H	[1]

| SMILES | Clc1ncc2cc(Br)ccc2n1 |

Physicochemical Properties

6-Bromo-2-chloroquinoxaline is typically supplied as a solid material, ranging in color from white to yellow.[\[4\]](#) Its properties make it suitable for a wide range of organic reactions, particularly those requiring elevated temperatures.

Table 2: Physicochemical Data

Property	Value	Source(s)
Molecular Weight	243.49 g/mol	[2] [3]
Melting Point	150-152.5 °C	[1] [5]
Boiling Point	312.5 °C at 760 mmHg (Predicted)	[1] [5]
Appearance	White to yellow solid	[4]
Purity	≥95%	[1] [4]

| Storage Temperature| Room temperature to 4°C |[\[1\]](#)[\[6\]](#) |

Synthesis and Mechanistic Insights

The synthesis of quinoxaline derivatives is a well-established field, most commonly achieved through the condensation of an aromatic o-diamine with an α -dicarbonyl compound.^[7] For **6-Bromo-2-chloroquinoxaline**, a logical synthetic pathway involves the reaction of 4-bromo-1,2-phenylenediamine with glyoxylic acid, followed by a chlorination step.

Representative Synthetic Protocol

This protocol describes a common, reliable method for synthesizing the quinoxaline scaffold, followed by chlorination.

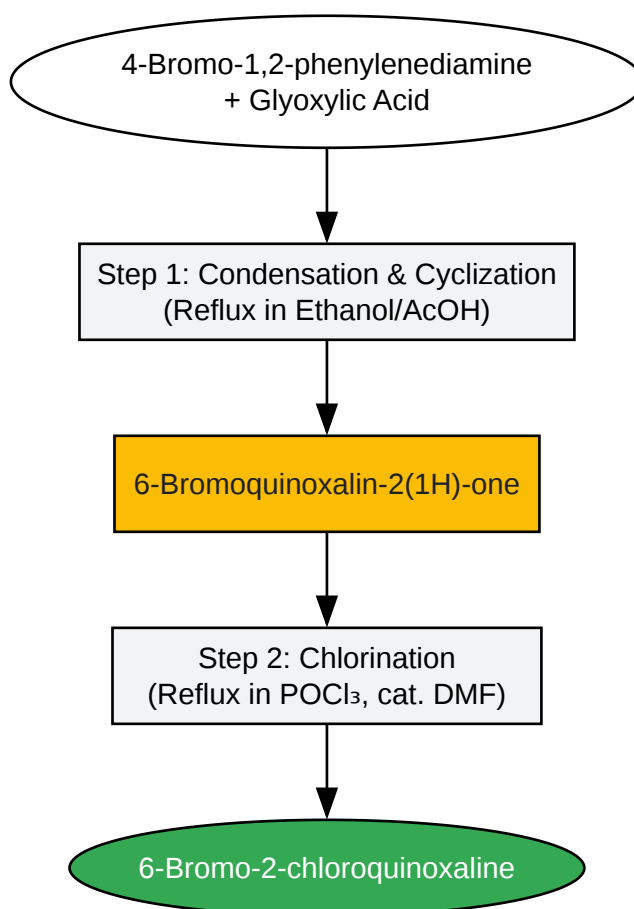
Step 1: Synthesis of 6-Bromoquinoxalin-2(1H)-one

- To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of glyoxylic acid monohydrate (1.05 eq).
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
- Filter the solid, wash with cold solvent, and dry under vacuum to yield 6-bromoquinoxalin-2(1H)-one.

Step 2: Chlorination to **6-Bromo-2-chloroquinoxaline**

- Suspend the 6-bromoquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl_3 , ~5-10 eq), which acts as both the reagent and solvent.
- Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
- Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours until the starting material is consumed (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

- Neutralize the acidic solution with a base (e.g., NaHCO_3 or NaOH solution) until the product precipitates.
- Filter the crude product, wash thoroughly with water, and dry.
- Recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure **6-Bromo-2-chloroquinoxaline**.



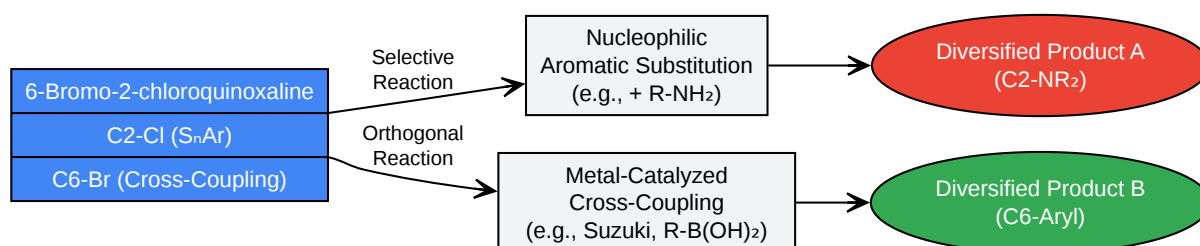
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Caption: Representative workflow for the synthesis of **6-Bromo-2-chloroquinoxaline**.

Applications in Drug Discovery and Materials Science

The primary value of **6-Bromo-2-chloroquinoxaline** lies in its capacity for selective, stepwise functionalization, making it an ideal scaffold in medicinal chemistry.[4]

- **Orthogonal Reactivity:** The chlorine atom at the C2 position is electron-deficient due to the adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (S_NAr). In contrast, the bromine atom at the C6 position on the benzene ring is well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This orthogonality allows chemists to introduce different functionalities at two distinct points on the molecule in a controlled manner.
- **Scaffold for Kinase Inhibitors:** The quinoxaline core is a known "privileged scaffold" that mimics the hinge-binding region of many protein kinases. By elaborating the structure of **6-Bromo-2-chloroquinoxaline**, researchers can design potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.[4]
- **Antimicrobial and Anti-infective Agents:** Quinoxaline derivatives have demonstrated a broad spectrum of biological activities.[7] Patents have cited the use of this scaffold in the development of novel anti-infective agents, including inhibitors of the Hepatitis C virus.[6] The quinoxaline 1,4-dioxide scaffold, a related structure, has been a source of antibacterial drugs.[8]
- **Organic Electronics:** The electron-accepting nature of the quinoxaline core makes it a candidate for use in the development of organic semiconductors and fluorescent dyes.[4]



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